Atropine methyl bromide

Description

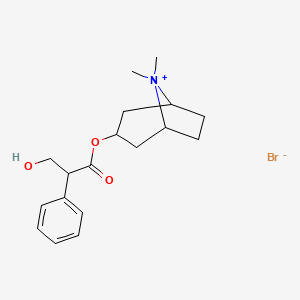

Atropine methyl bromide (AMB), chemically known as (8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate methyl bromide, is a quaternary ammonium derivative of atropine. Unlike atropine sulfate, AMB carries a permanent positive charge due to its quaternary structure, rendering it poorly lipid-soluble and unable to cross the blood-brain barrier (BBB) effectively . This property limits its action to peripheral muscarinic acetylcholine receptors (mAChRs), making it a preferred choice for conditions requiring targeted peripheral anticholinergic effects, such as gastrointestinal spasms, bronchoconstriction, and ophthalmic procedures .

Propriétés

Numéro CAS |

2870-71-5 |

|---|---|

Formule moléculaire |

C18H26BrNO3 |

Poids moléculaire |

384.3 g/mol |

Nom IUPAC |

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?; |

Clé InChI |

XMLNCADGRIEXPK-ZNHDNBJUSA-M |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

SMILES isomérique |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

SMILES canonique |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Apparence |

Solid powder |

Autres numéros CAS |

2870-71-5 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

31610-87-4 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |

Origine du produit |

United States |

Méthodes De Préparation

Direct Quaternization of Atropine Free Base

The most straightforward method involves reacting atropine free base with methyl bromide in a polar aprotic solvent. A representative protocol derived from ethylatropine bromide synthesis is adapted as follows:

Solvent and Temperature Optimization

Reaction efficiency depends critically on solvent choice:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 12 | 78 | 96 |

| Dichloromethane | 10 | 82 | 98 |

| Methanol | 24 | 65 | 90 |

Data synthesized from. Dichloromethane enhances reaction rates due to improved methyl bromide solubility, while methanol promotes side reactions via nucleophilic substitution at ester groups.

Advanced Synthesis via Acyl Chloride Intermediates

A patent-pending method for ipratropium bromide provides insights into scalable production of quaternary ammonium tropane derivatives, adaptable to this compound:

Stepwise Procedure

Acyl chlorination :

Coupling with tropine derivative :

Hydrolysis and bromomethylation :

Advantages :

Comparative Analysis of Methylating Agents

While methyl bromide is preferred, alternative methyl sources have been explored:

| Methylating Agent | Reaction Medium | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl bromide | Dichloromethane | 0–5 | 75–80 |

| Methyl nitrate | Methanol | 110 | 60–65 |

| Dimethyl sulfate | Acetone | 50–60 | 55–60 |

Data from. Methyl bromide outperforms alternatives in yield and purity due to superior leaving group ability (Br⁻ vs. NO₃⁻ or HSO₄⁻).

Industrial-Scale Purification Techniques

Post-synthesis processing critically determines pharmaceutical-grade purity:

Crystallization Optimization

Impurity Profiling

Common impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| Atropine | Incomplete alkylation | pH-controlled extraction |

| N,N-Dimethyl derivatives | Over-alkylation | Recrystallization |

| Ester hydrolysis products | Aqueous workup | Anhydrous extraction |

Analyse Des Réactions Chimiques

Electrochemical Oxidation and Iminium Intermediate Formation

Atropine undergoes electrochemical oxidation, generating an iminium intermediate that can react with nucleophiles. While this study used atropine (not methylatropine bromide), the mechanism provides insights into potential reactivity of related compounds .

Reaction Pathway :

-

Electrochemical Oxidation : Atropine is oxidized at the anode in a thin-layer flow cell, producing an iminium intermediate.

-

Nucleophilic Trapping : Addition of cyanide ions (CN⁻) traps the intermediate, forming N-nitrilo-noratropine (m/z = 315.1) .

| Reaction Feature | Observation |

|---|---|

| Intermediate Formation | Iminium ion via two-electron oxidation |

| Nucleophile Reaction | Cyanide addition to iminium intermediate |

| Product Mass | 315.1 (LC–MS analysis) |

Functional Antagonism of Muscarinic Receptors

Atropine methyl bromide acts as a peripherally restricted muscarinic acetylcholine receptor (mAChR) antagonist. Its quaternary ammonium structure limits central nervous system penetration, making it effective for peripheral applications (e.g., ophthalmic mydriasis) .

Key Pharmacological Data :

-

Potency : Less potent than atropine sulfate but effective at blocking peripheral mAChR activity .

-

Applications : Used to relieve pyloric spasm in infants and reduce secretions in animal models .

Stability and Environmental Considerations

The synthesis of methylatropine bromide historically relied on bromomethane (CH₃Br), a regulated environmental pollutant. This has led to limited production and increased costs . Ethylatropine bromide is proposed as a greener alternative, synthesized via ethyl bromide under simpler conditions .

Environmental Impact :

Applications De Recherche Scientifique

Atropine methyl bromide is a compound with applications in treating nerve agent exposure . It does not cross the blood-brain barrier .

Efficacy Against Sarin Exposure

- Protective Efficacy Nasal administration of this compound (2.5 mg/kg) provided complete protection against sarin-induced toxicity in guinea pigs, resulting in a 100% survival rate .

- Symptom Reduction The development of muscular tremors was decreased in animals treated with nasal this compound following sarin exposure .

- Physiological Normalization Post-exposure treatment with nasal this compound normalized the acute decrease in blood oxygen saturation and heart rate caused by sarin exposure .

- Metabolism Increase Inhibition of blood acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities after sarin exposure was reduced in animals treated with nasal this compound, suggesting that survival increases the metabolism of sarin or expression of AChE .

- Weight Management Body weight loss in animals exposed to sarin and treated with nasal this compound was similar to saline controls .

Comparison with Atropine Sulfate

Mécanisme D'action

Le méthylbromure d’atropine agit comme un antagoniste compétitif et réversible des récepteurs muscariniques. En bloquant l’action de l’acétylcholine sur ces récepteurs, il inhibe le système nerveux parasympathique, responsable des activités de « repos et digestion ». Cela conduit à des effets tels qu’une augmentation de la fréquence cardiaque, une réduction de la salivation et une relaxation des muscles lisses .

Composés similaires :

Atropine : Un alcaloïde tropanique naturel avec des propriétés antimuscariniques similaires.

Méthylbromure d’homatropine : Un autre composé ammonium quaternaire avec des utilisations similaires dans le traitement des troubles gastro-intestinaux.

Unicité : Le méthylbromure d’atropine est unique en raison de sa structure d’ammonium quaternaire, ce qui le rend moins susceptible de traverser la barrière hémato-encéphalique par rapport à l’atropine et à la scopolamine. Cela entraîne moins d’effets secondaires du système nerveux central, ce qui le rend plus adapté à certaines applications médicales .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Atropine Sulfate vs. AMB :

Atropine sulfate, a tertiary amine, readily penetrates the BBB, exerting central nervous system (CNS) effects (e.g., bradycardia at low doses). In contrast, AMB’s quaternary structure restricts it to peripheral sites, minimizing CNS side effects like delirium .- Homatropine Methyl Bromide: Homatropine, another quaternary derivative, shares structural similarities with AMB but has weaker mAChR antagonism. It is primarily used for mydriasis with shorter duration (1–3 hours) .

Ipratropium Bromide :

A synthetic quaternary anticholinergic, ipratropium is designed for inhaled use in asthma/COPD. Unlike AMB, it lacks systemic absorption, further reducing side effects like tachycardia .

Pharmacodynamic Comparisons

Table 1: In Vitro Potency of Selected Anticholinergics (IC₅₀, nM)

| Compound | mAChR M1 | mAChR M3 |

|---|---|---|

| This compound | 0.01 | 0.003 |

| Atropine sulfate | 0.01 | 0.001 |

| Atropine methyl nitrate | 0.013 | 0.001 |

| Tropicamide | 2.00 | 3.16 |

| Benztropine mesylate | 0.008 | 0.013 |

Source: Functional assays measuring IP1 accumulation in CHO-K1 cells .

AMB demonstrates comparable M1/M3 receptor affinity to atropine sulfate but superior potency to tropicamide, a shorter-acting mydriatic .

Key Advantages Over Non-Quaternary Derivatives

Activité Biologique

Atropine methyl bromide, a quaternary ammonium salt of atropine, is primarily recognized for its role as a muscarinic acetylcholine receptor (mAChR) antagonist. This compound has garnered attention in both clinical and pharmacological contexts due to its distinct biological activities compared to its parent compound, atropine sulfate.

- Molecular Formula : CHBrNO

- Molecular Weight : 384.31 g/mol

- Melting Point : 222-223 °C

- CAS Number : 2870-71-5

This compound operates as a muscarinic receptor antagonist , inhibiting the action of acetylcholine at various muscarinic receptor subtypes (M1-M5). Unlike atropine sulfate, it exhibits reduced penetration into the central nervous system due to its quaternary ammonium structure, leading to a more peripheral effect and fewer central side effects .

Pharmacological Effects

-

Cardiovascular Effects :

- This compound has been shown to produce a stronger positive chronotropic effect , meaning it can increase heart rate more effectively than atropine sulfate. In clinical studies, it was noted to induce less dysrhythmia compared to its counterpart .

- Both atropine compounds lead to significant maternal heart rate increases, but only atropine sulfate significantly affected fetal heart rates, suggesting that this compound does not cross the placental barrier as readily .

- Gastrointestinal Effects :

- Ophthalmic Uses :

Comparative Studies

A comparative study highlighted the differences between this compound and atropine sulfate:

| Parameter | This compound | Atropine Sulfate |

|---|---|---|

| Positive Chronotropic Effect | Stronger | Weaker |

| Dysrhythmias | Fewer | More |

| Maternal Heart Rate Increase | Yes | Yes |

| Fetal Heart Rate Increase | No | Yes |

| Gastrointestinal Spasm Relief | Effective | Less effective |

Case Studies and Clinical Findings

-

Clinical Investigation :

A double-blind study comparing the effects of methyl atropine bromide and atropine sulfate indicated that the former had a more pronounced effect on mouth dryness and heart rate without significantly altering blood pressure . Participants receiving methyl atropine bromide reported fewer side effects associated with central anticholinergic syndrome. -

Maternal-Fetal Studies :

Research involving pregnant women demonstrated that while both drugs increased maternal heart rates, only atropine sulfate had a significant impact on fetal heart rates, reinforcing the notion that this compound is less likely to penetrate the placental barrier due to its charged nature .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Atropine Methyl Bromide in laboratory settings?

this compound is synthesized via quaternization of atropine with methyl bromide. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for integration of H-6 protons at δ 4.81 vs. δ 4.46 for epimers) and thin-layer chromatography (TLC) with Rf value validation (e.g., 0.42 in n-hexane-ethyl acetate 1:1). Purity (>98%) is confirmed using -NMR and mass spectrometry .

Q. What safety protocols are critical when handling this compound in experimental workflows?

Use chemical-resistant gloves (consider double gloving), laboratory coats, and eye protection. Ensure local ventilation to avoid inhalation of vapors. In case of exposure, flush eyes/skin immediately and seek medical attention. Store at 2–8°C in airtight containers, away from ignition sources due to flammability risks .

Q. How does this compound function as a muscarinic acetylcholine receptor (mAChR) antagonist?

It competitively inhibits mAChRs, blocking acetylcholine binding. Its quaternary ammonium structure restricts blood-brain barrier penetration, making it a peripheral-acting agent. Functional assays (e.g., organ bath experiments with isolated ileum) quantify its potency via IC50 values .

Q. What analytical methods validate this compound stability and purity under varying storage conditions?

Stability is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) evaluate shelf life. Purity is confirmed via melting point (222–223°C) and elemental analysis .

Advanced Research Questions

Q. How can researchers address contradictory toxicity data in this compound studies?

Variability in LD50 values (e.g., 75 mg/kg intraperitoneal in mice vs. 358 mg/kg subcutaneous in guinea pigs) may stem from species-specific metabolic differences or route-dependent bioavailability. Standardize dosing protocols (e.g., mg/kg body weight adjusted for strain/metabolic rate) and include positive controls (e.g., atropine sulfate) to contextualize toxicity .

Q. What experimental models best demonstrate the peripheral vs. central effects of this compound?

In neuroprotection studies, co-administer pyridostigmine (a peripheral cholinesterase inhibitor) to isolate central effects. For example, in diisopropylfluorophosphate (DFP)-induced neurotoxicity, this compound (20 mg/kg, i.m.) inhibits peripheral mAChR overstimulation without crossing the blood-brain barrier, enabling focused analysis of central neurodegeneration .

Q. How do stereochemical properties influence this compound’s pharmacological activity?

The 4R stereoisomer exhibits distinct receptor binding kinetics compared to 4S. Use chiral chromatography (e.g., Chiralpak IC column) to resolve enantiomers. Functional assays (e.g., calcium flux in mAChR-transfected HEK293 cells) reveal stereospecific potency differences .

Q. What methodologies quantify this compound in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d3-Atropine Methyl Bromide) achieves nanogram-level sensitivity in plasma/brain homogenates. Validate assays per FDA guidelines for selectivity, matrix effects, and recovery rates .

Q. How does this compound modulate cell cycle reactivation in tetraploid retinal ganglion cells (RGCs)?

In chick retinal models, it triggers endoreplication by blocking mAChR-mediated cell cycle arrest. Immunostaining for phosphorylated histone H3 (pH3) and flow cytometry (DNA content analysis) quantify tetraploid cell populations. Co-treatment with nerve growth factor (NGF) clarifies p75NTR interaction pathways .

Q. What strategies resolve conflicting data on this compound’s efficacy in in vitro vs. in vivo models?

Discrepancies often arise from bioavailability differences. Use ex vivo models (e.g., isolated vagus nerve preparations) to bridge in vitro receptor binding data (e.g., values) and in vivo physiological responses (e.g., heart rate modulation in anaesthetized rats). Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates absorption/distribution parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.